molecular formula C7H8INO B1376536 5-Amino-4-iodo-2-methylphenol CAS No. 388616-53-3

5-Amino-4-iodo-2-methylphenol

Cat. No.: B1376536
CAS No.: 388616-53-3
M. Wt: 249.05 g/mol
InChI Key: WNJQYXWJLWCWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-iodo-2-methylphenol can be synthesized through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the para position relative to the hydroxyl group. The amino group can then be introduced through a nucleophilic aromatic substitution reaction, where an appropriate amine is used as the nucleophile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-iodo-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: 5-Amino-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-iodo-2-methylphenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and biochemical research.

Properties

IUPAC Name

5-amino-4-iodo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQYXWJLWCWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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